3-(Sec-butylamino)propanohydrazide
Overview
Description
3-(Sec-butylamino)propanohydrazide (SBAPH) is a versatile and important chemical compound used in numerous scientific and industrial applications. It is a colorless, water-soluble solid with a melting point of around 100°C. SBAPH is a derivative of hydrazine and is used in many organic synthesis reactions, such as the synthesis of dyes, pharmaceuticals, and other organic compounds. SBAPH also has numerous applications in scientific research, including its use as a reagent in biochemical and physiological studies.
Scientific Research Applications
3-(Sec-butylamino)propanohydrazide has many applications in scientific research. It is used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It has also been used in biochemical and physiological studies to investigate the mechanism of action of drugs and other compounds. 3-(Sec-butylamino)propanohydrazide has also been used in studies of enzyme kinetics, DNA replication, and protein folding.
Mechanism Of Action
The mechanism of action of 3-(Sec-butylamino)propanohydrazide is not well understood. However, it is believed that the hydrazine group of 3-(Sec-butylamino)propanohydrazide is responsible for its biochemical and physiological effects. The hydrazine group is capable of forming strong hydrogen bonds with proteins and other molecules, which can affect the structure and function of the molecules. This can lead to changes in the activity of enzymes, DNA replication, and protein folding.
Biochemical And Physiological Effects
3-(Sec-butylamino)propanohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. 3-(Sec-butylamino)propanohydrazide has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis in some cell types. In addition, 3-(Sec-butylamino)propanohydrazide has been shown to have antioxidant and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
The use of 3-(Sec-butylamino)propanohydrazide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also water-soluble, which makes it easy to work with in aqueous solutions. Furthermore, 3-(Sec-butylamino)propanohydrazide is relatively stable, which makes it suitable for long-term storage. However, there are some limitations to using 3-(Sec-butylamino)propanohydrazide in laboratory experiments. It is toxic and should be handled with care to avoid accidental exposure. In addition, the hydrazine group of 3-(Sec-butylamino)propanohydrazide can interact with proteins and other molecules, which can lead to unexpected results.
Future Directions
The future of 3-(Sec-butylamino)propanohydrazide research is promising. There are a number of potential applications in the fields of medicine, agriculture, and biotechnology. For example, 3-(Sec-butylamino)propanohydrazide could be used to develop new drugs or to improve existing drugs. It could also be used to improve crop yields by increasing the efficiency of photosynthesis. In addition, 3-(Sec-butylamino)propanohydrazide could be used to develop new methods for detecting and diagnosing diseases. Finally, 3-(Sec-butylamino)propanohydrazide could be used to develop new methods for producing energy from renewable sources.
properties
IUPAC Name |
3-(butan-2-ylamino)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c1-3-6(2)9-5-4-7(11)10-8/h6,9H,3-5,8H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAUQRJACKMHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Sec-butylamino)propanohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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